N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide is a synthetic organic compound characterized by the presence of cyano, difluorophenyl, and diethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Cyano Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide to form 2,4-difluorobenzyl cyanide.
Amidation Reaction: The cyano intermediate is then reacted with diethylaminoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It serves as a precursor in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. The cyano group can act as an electrophilic center, while the difluorophenyl and diethylamino groups can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)acetamide
- N-(2,4-Difluorophenyl)methylamine
- 2,4-Difluorobenzyl cyanide
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and diethylamino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-3-19(4-2)9-14(20)18-13(8-17)11-6-5-10(15)7-12(11)16/h5-7,13H,3-4,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTBJSCKOYVIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C#N)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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